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Compound of Interest

Compound Name: 2-Chloro-3-nitropyridin-4-OL

CAS No.: 629655-23-8

Cat. No.: B1418837

Get Quote

Chemical Identity & Nomenclature
2-Chloro-3-nitropyridin-4-ol is a tri-substituted pyridine derivative characterized by orthogonal

reactivity patterns, making it a "privileged scaffold" for constructing bicyclic heterocycles (e.g.,

imidazopyridines, pyrrolopyridines).

Core Identifiers
Property Detail

IUPAC Name 2-Chloro-3-nitropyridin-4-ol

Preferred Tautomeric Name 2-Chloro-3-nitro-1H-pyridin-4-one

CAS Registry Number 629655-23-8

Molecular Formula C₅H₃ClN₂O₃

Molecular Weight 174.54 g/mol

SMILES OC1=C(N(=O)=O)C(Cl)=NC=C1
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Tautomerism: The "Ol" vs. "One" Dichotomy
In solution and solid states, 4-hydroxypyridines exist in dynamic equilibrium with their 4-

pyridone tautomers. For this specific compound, the electron-withdrawing nitro group at

position 3 increases the acidity of the hydroxyl proton, potentially influencing the equilibrium.

However, in polar solvents (DMSO, MeOH) and the solid phase, the pyridone (NH) form is

generally dominant due to lattice energy stabilization and solvation effects.

Implication for Synthesis: When using this compound as a nucleophile (e.g., alkylation), the

reaction can occur at the oxygen (O-alkylation) or the nitrogen (N-alkylation), depending on

the base and solvent used.
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Figure 1: Tautomeric equilibrium between the hydroxypyridine and pyridone forms. The

pyridone form typically predominates in polar media.

Synthesis & Production
The most robust synthetic route to 2-Chloro-3-nitropyridin-4-ol utilizes regioselective

nucleophilic aromatic substitution (SNAr) starting from 2,4-dichloro-3-nitropyridine.

Reaction Mechanism & Regioselectivity
The starting material, 2,4-dichloro-3-nitropyridine, possesses two electrophilic sites (C2 and

C4).

Activation: Both positions are activated by the ring nitrogen and the electron-withdrawing

nitro group at C3.
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Selectivity: The C4 position is generally more reactive toward nucleophiles (like water or

hydroxide) due to the "para-like" activation from the pyridine nitrogen and the specific

steric/electronic environment created by the adjacent nitro group. The C2 position is flanked

by the ring nitrogen and the nitro group, creating a "pocket" that can sterically hinder the

approach of nucleophiles compared to the more exposed C4 position.

Validated Experimental Protocol
Objective: Hydrolysis of 2,4-dichloro-3-nitropyridine to 2-chloro-3-nitropyridin-4-ol.

Reagents:

2,4-Dichloro-3-nitropyridine (1.0 eq)

Sodium Acetate (NaOAc) (2.0 - 2.5 eq)

Solvent: N,N-Dimethylformamide (DMF) or Water/Dioxane mixtures.

Step-by-Step Methodology:

Preparation: Charge a round-bottom flask with 2,4-dichloro-3-nitropyridine (e.g., 100 g) and

DMF (500 mL).

Activation: Add anhydrous Sodium Acetate (102.4 g). The use of acetate acts as a mild base

and nucleophile, initially forming an acetoxy intermediate which rapidly hydrolyzes, or

buffering the generation of HCl.

Reaction: Heat the mixture to 120–125°C. Maintain this temperature for 2–3 hours. Monitor

by HPLC/TLC for the disappearance of the starting dichloro species.

Work-up:

Cool the reaction mass to room temperature (25–30°C).

Concentrate the solvent under reduced pressure (vacuum distillation) if DMF is used.

Quench the residue with saturated ammonium chloride solution and extract with

dichloromethane (DCM) or Ethyl Acetate to remove non-polar impurities (though the
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product is amphoteric/polar).

Alternative Isolation: For high purity, dilute the reaction mixture with water and adjust pH to

~3-4 with dilute HCl to precipitate the pyridone/pyridinol product.

Purification: Recrystallize from Toluene or Ethanol/Water if necessary.

Yield: Typical yields range from 85% to 95%.

2,4-Dichloro-3-nitropyridine
(Start Material)

Meisenheimer Complex
(Transition State at C4)

Nucleophilic Attack (OH-/OAc-)

NaOAc, DMF
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2-Chloro-3-nitropyridin-4-ol
(Target)
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Figure 2: Synthetic pathway illustrating the regioselective hydrolysis at the C4 position.

Applications in Drug Discovery
2-Chloro-3-nitropyridin-4-ol serves as a high-value scaffold because it allows for orthogonal

functionalization. Medicinal chemists can modify the molecule sequentially at three distinct

positions:
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C4-OH: Can be alkylated (ether formation) or converted to a leaving group (Cl, Br, OTf) for

cross-coupling.

C2-Cl: Available for SNAr with amines or Suzuki-Miyaura coupling.

C3-NO₂: Precursor to an amine (-NH₂), enabling cyclization reactions.

Case Study: JAK Inhibitor Synthesis (Baricitinib
Analogs)
This scaffold is frequently cited in the synthesis of Janus Kinase (JAK) inhibitors. A common

workflow involves protecting the C4-hydroxyl group to direct subsequent chemistry to the C2

position.

Workflow:

Protection: React 2-chloro-3-nitropyridin-4-ol with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl

chloride) to form 2-chloro-3-nitro-4-((2-(trimethylsilyl)ethoxy)methoxy)pyridine. This protects

the oxygen and improves solubility.

SNAr: Displace the C2-chloride with a functionalized amine (e.g., a pyrazole or amine linker).

Reduction & Cyclization: Reduce the C3-nitro group to an amine. The resulting diamine (C3-

NH₂, C2-NH-R) can be cyclized with orthoformate or phosgene to form imidazopyridines or

triazolopyridines.

Key Derivatives
Derivative Class Reaction Type Application

4-Alkoxy-2-chloropyridines O-Alkylation
Building blocks for ether-linked

kinase inhibitors.

2-Amino-3-nitropyridin-4-ols SNAr at C2
Precursors for Hsp90 or

Topoisomerase inhibitors.

Imidazo[4,5-b]pyridines Reduction + Cyclization
Core scaffold for various anti-

cancer agents.
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Safety & Handling (MSDS Highlights)
While specific toxicological data for this intermediate is limited compared to commercial drugs,

it shares hazard profiles with similar nitropyridines.

GHS Classification:

Skin Irritation: Category 2 (H315)

Eye Irritation: Category 2A (H319)

STOT-SE: Category 3 (Respiratory Irritation) (H335)

Handling Precautions:

Engineering Controls: Use only in a chemical fume hood to avoid inhalation of

dust/vapors.

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, as

nitropyridines can be light-sensitive.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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